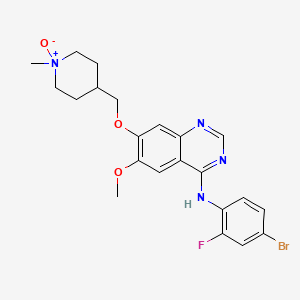
N-Oxide vandetanib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vandetanib is an antineoplastic kinase inhibitor used to treat symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease . It is an oral once-daily kinase inhibitor of tumor angiogenesis and tumor cell proliferation . Vandetanib is also known by its brand name, Caprelsa .
Synthesis Analysis
The metabolism of Vandetanib was studied using human hepatic microsomes, recombinant cytochromes P450 (CYPs), and flavin-containing monooxygenases (FMOs). The role of CYPs and FMOs in the microsomal metabolism of Vandetanib to N-desmethylvandetanib and Vandetanib-N-oxide was investigated . Most of the Vandetanib metabolism was attributed to N-desmethylvandetanib/Vandetanib-N-oxide to CYP3A4/FMO3 .Chemical Reactions Analysis
Vandetanib undergoes metabolism forming iminium intermediates that are very reactive toward nucleophilic macromolecules . In vitro and in vivo phase I metabolic reactions were N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation . In vivo phase II metabolic reaction was direct conjugation of Vandetanib with glucuronic acid .Physical And Chemical Properties Analysis
Vandetanib has a chemical formula of C22H24BrFN4O2 and an average weight of 475.354 . It is a small molecule .Wissenschaftliche Forschungsanwendungen
Vandetanib metabolism in the human liver involves cytochromes P450 (CYPs) and flavin-containing monooxygenases (FMOs), which oxidize vandetanib to N-desmethylvandetanib and vandetanib-N-oxide. CYP3A4 and FMO activities significantly correlate with the formation of these metabolites (Indra et al., 2019).
In rat hepatic microsomal systems, similar metabolic pathways are observed. The enzymes CYP2C/3A and FMO1 are primarily responsible for the formation of N-desmethylvandetanib and vandetanib-N-oxide, respectively (Indra et al., 2019).
Vandetanib's pharmacokinetics are significantly altered in patients with renal or hepatic impairment. Its excretion and metabolism are affected, indicating the need for dose adjustments in such patients (Weil et al., 2010).
Vandetanib undergoes various phase I and II metabolic reactions. Its N-methyl piperidine moiety is particularly prone to forming reactive intermediates, which can contribute to its toxicity and instability (Attwa et al., 2018).
Vandetanib has shown efficacy at a dose of 100 mg/day in patients with advanced hereditary medullary thyroid cancer, offering a potentially valuable treatment option for this condition (Robinson et al., 2010).
Vandetanib also exhibits anti-angiogenic and anti-proliferative effects against several tumor types, including non-small cell lung cancer, by inhibiting VEGFR and EGFR pathways (Herbst et al., 2007).
Clinical trials have explored the combination of vandetanib with other chemotherapeutic agents, such as pemetrexed, in the treatment of non-small cell lung cancer, highlighting its potential as part of combination therapy regimens (de Boer et al., 2011).
Safety And Hazards
Vandetanib can prolong the QT interval, and it is contraindicated for use in patients with serious cardiac complications such as congenital long QT syndrome and uncompensated heart failure . It is harmful if swallowed, suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methyl-1-oxidopiperidin-1-ium-4-yl)methoxy]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O3/c1-28(29)7-5-14(6-8-28)12-31-21-11-19-16(10-20(21)30-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFXJGPXGDNUHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Oxide vandetanib | |
CAS RN |
1797030-22-8 |
Source


|
| Record name | N-Oxide vandetanib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797030228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-OXIDE VANDETANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3YT3PC74T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B566067.png)
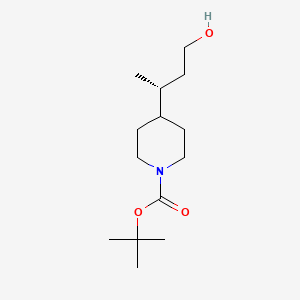
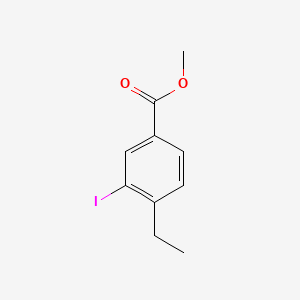

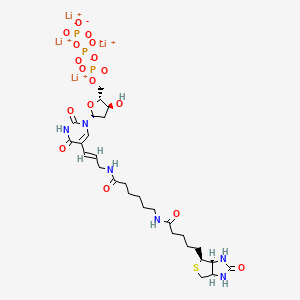
![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)
![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)
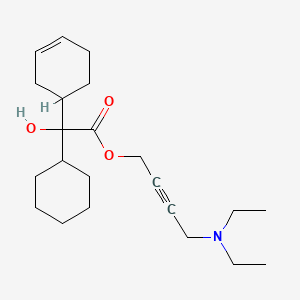
![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)